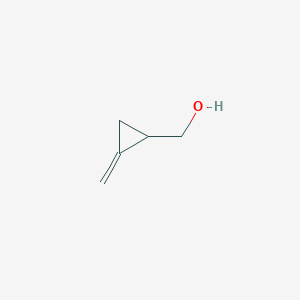

(2-Methylenecyclopropyl)methanol

Description

Properties

IUPAC Name |

(2-methylidenecyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-4-2-5(4)3-6/h5-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFQAARMEJVWAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80951864 | |

| Record name | (2-Methylidenecyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29279-66-1 | |

| Record name | (2-Methylidenecyclopropyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80951864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylidenecyclopropyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of (2-Methylenecyclopropyl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, (2-Methylenecyclopropyl)methanol. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No. 29279-66-1).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 5.35 | s | - | 1H | =CH a |

| 5.28 | s | - | 1H | =CH b |

| 3.58 | d | 6.0 | 2H | -CH ₂OH |

| 1.55 | m | - | 1H | -CH - |

| 1.30 | br s | - | 1H | -OH |

| 0.95 | m | - | 1H | Cyclopropyl CH a |

| 0.65 | m | - | 1H | Cyclopropyl CH b |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | C =CH₂ |

| 104.2 | C=C H₂ |

| 67.5 | -C H₂OH |

| 22.1 | -C H- |

| 15.8 | Cyclopropyl C H₂ |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Broad, Strong | O-H stretch |

| 3075 | Medium | =C-H stretch |

| 2995, 2920 | Medium | C-H stretch (cyclopropyl & CH₂) |

| 1655 | Medium | C=C stretch |

| 1020 | Strong | C-O stretch |

| 885 | Strong | =CH₂ bend (out-of-plane) |

Sample preparation: Neat liquid film.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 84 | 20 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M-H]⁺ |

| 66 | 45 | [M-H₂O]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 53 | 65 | [C₄H₅]⁺ |

| 41 | 95 | [C₃H₅]⁺ |

| 39 | 75 | [C₃H₃]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: -10 to 160 ppm

-

Temperature: 298 K

Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A single drop of neat this compound was placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (1 mg/mL).

GC Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: 35 - 350 m/z

-

Scan Speed: 1000 amu/s

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak was extracted and background-subtracted.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Physical and chemical properties of (2-Methylenecyclopropyl)methanol

An In-depth Examination of the Physicochemical Properties, Synthesis, and Reactivity of a Versatile Building Block

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Methylenecyclopropyl)methanol, a valuable building block in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data, outlines experimental protocols, and visualizes important concepts to facilitate a thorough understanding of this compound.

Core Physical and Chemical Properties

This compound, with the CAS number 29279-66-1, is a versatile chemical reagent.[] Its utility as a scaffold for the synthesis of more complex molecules is a recurring theme in its applications.[2] The fundamental physical and chemical characteristics of this compound are summarized in the table below. It is commercially available with a purity of 97%. For optimal stability, it should be stored in a refrigerator at temperatures between 2°C and 8°C.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [][2][4] |

| Molecular Weight | 84.12 g/mol | [][2] |

| Appearance | Colorless to light yellow liquid / Solid | [3] |

| Density | 0.98 g/cm³ | [2] |

| Predicted Boiling Point | 111.3 ± 9.0 °C | [5] |

Note: There are conflicting reports regarding the physical state of this compound at room temperature, with some sources describing it as a liquid and others as a solid. This may depend on the purity of the sample and the ambient temperature.

Synthesis and Purification

A generalized workflow for a potential synthesis is outlined below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A General Approach to Synthesis

The following is a generalized protocol based on common organic synthesis techniques for similar compounds. This is a hypothetical procedure and should be adapted and optimized based on laboratory experiments and safety assessments.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable allylic alcohol in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Cyclopropanation: The cyclopropanating agent (e.g., a solution of diazomethane with a palladium catalyst, or a diiodomethane and zinc-copper couple for a Simmons-Smith reaction) is added dropwise to the stirred solution of the allylic alcohol at a controlled temperature (typically 0°C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

This compound is a valuable synthetic intermediate due to the reactivity of its hydroxyl group and the strained methylenecyclopropyl moiety. Key reactions include oxidation, esterification, and rearrangement reactions.

Logical Relationship of Key Reactions

Caption: Key chemical transformations of this compound.

Experimental Protocols for Key Reactions

It is imperative to conduct thorough literature reviews and risk assessments before attempting any new chemical synthesis.

1. Oxidation to (2-Methylenecyclopropyl)carbaldehyde (General Protocol)

-

Reagents and Setup: To a stirred solution of this compound in an anhydrous solvent such as dichloromethane, add a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in one portion at room temperature.

-

Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of silica gel or celite, and the solvent is evaporated. The resulting crude aldehyde is then purified by column chromatography.

2. Esterification to a (2-Methylenecyclopropyl)methyl Ester (General Protocol)

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dichloromethane or pyridine). Add a carboxylic acid, along with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Alternatively, an acyl chloride can be used in the presence of a base like triethylamine or pyridine.

-

Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.

-

Work-up and Purification: The reaction mixture is filtered to remove any solid byproducts. The filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried, and the solvent is removed to yield the crude ester, which can be further purified by chromatography.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely available in public databases. However, based on the structure, the following characteristic spectral features can be predicted:

-

¹H NMR: Protons on the cyclopropyl ring would appear in the upfield region (typically 0.5-1.5 ppm). The methylene protons of the exocyclic double bond would likely resonate around 4.5-5.5 ppm. The protons of the CH₂OH group would be expected in the range of 3.5-4.5 ppm, and the hydroxyl proton would be a broad singlet whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The sp² carbons of the exocyclic double bond would appear in the downfield region (around 100-150 ppm). The sp³ carbons of the cyclopropyl ring and the CH₂OH group would be found in the upfield region.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. A peak around 1650 cm⁻¹ would correspond to the C=C stretching of the methylene group. C-H stretching vibrations for the cyclopropyl and methylene groups would be observed around 2850-3100 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 84. Fragmentation patterns would likely involve the loss of a water molecule (M-18) or the hydroxymethyl group (M-31).

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature that describes the involvement of this compound in any specific biological signaling pathways. Its primary role reported is as a building block in the synthesis of potentially biologically active molecules.[] Further research would be necessary to explore any intrinsic biological activity of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. This guide has summarized its key physical and chemical properties and provided generalized experimental frameworks for its synthesis and common chemical transformations. While detailed experimental protocols and comprehensive spectroscopic and biological data are not extensively documented in publicly accessible sources, the information provided herein serves as a foundational resource for researchers interested in utilizing this compound in their work. It is strongly recommended that any experimental work be preceded by a thorough review of relevant scientific literature and a comprehensive safety assessment.

References

An In-depth Technical Guide to (2-Methylenecyclopropyl)methanol (CAS No. 29279-66-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, synthesis, and applications of (2-Methylenecyclopropyl)methanol (CAS No. 29279-66-1). This versatile building block is of significant interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Core Properties and Safety Information

This compound, a colorless to light yellow liquid, is a valuable synthetic intermediate.[1] Its strained cyclopropyl ring and exocyclic double bond offer unique reactivity for the construction of complex molecular architectures.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Please note that some of these values are predicted.

| Property | Value | Source |

| CAS Number | 29279-66-1 | General Knowledge |

| Molecular Formula | C₅H₈O | [1][2][3] |

| Molecular Weight | 84.12 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid; Off-white to light yellow powder | [1] |

| Boiling Point (Predicted) | 111.3 ± 9.0 °C | [1] |

| Density (Predicted) | 0.98 ± 0.1 g/cm³ | [1][3] |

| pKa (Predicted) | 14.74 ± 0.10 | [1] |

| Storage Temperature | 2-8°C | [1][2][4] |

Safety and Handling

This compound is classified under GHS07 and requires careful handling.[2]

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements: P261, P271, P280, P302+P352, P304+P340, P305+P351+P338.[2]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from your supplier.

Synthesis and Reactivity

This compound serves as a versatile building block in organic synthesis.[5][] Its unique structure allows for a variety of chemical transformations.

Representative Synthesis Protocol

While specific, detailed industrial synthesis protocols are often proprietary, a plausible laboratory-scale synthesis can be extrapolated from related chemical literature. A common approach to constructing the methylenecyclopropyl motif involves the Simmons-Smith cyclopropanation of a suitable allenic alcohol.

Reaction: Kulinkovich cyclopropanation of an appropriate ester followed by reduction.

Experimental Protocol:

-

Preparation of the Grignard Reagent: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 1,2-dibromoethane to initiate the reaction. Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour.

-

Kulinkovich Reaction: Cool the Grignard reagent to 0°C and add a solution of titanium(IV) isopropoxide (1.1 eq) in anhydrous diethyl ether dropwise. The color of the solution will typically change to dark brown or black. To this mixture, add a solution of ethyl acrylate (1.0 eq) in anhydrous diethyl ether dropwise at 0°C.

-

Work-up and Reduction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting ester can be reduced to the target alcohol using a standard reducing agent like lithium aluminum hydride (LAH) in anhydrous diethyl ether at 0°C to room temperature.

-

Purification: After a standard aqueous work-up, the crude product can be purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Applications in Synthesis

The strained ring system and the presence of both a hydroxyl group and a double bond make this compound a valuable precursor for various chemical transformations.

-

Cycloaddition Reactions: The exocyclic double bond can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, to generate spirocyclic and fused-ring systems.

-

Electrophilic Additions: The double bond can undergo addition reactions with a range of electrophiles.

-

Derivatization of the Hydroxyl Group: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups such as ethers, esters, and halides.

A significant application of this compound is in the synthesis of complex molecules for medicinal chemistry. For instance, it is a key starting material for the preparation of fluorinated spiro[2.2]pentan-1-yl derivatives, which are of interest in drug discovery programs.

Role in Drug Discovery and Development

This compound is not typically used as a therapeutic agent itself. Instead, its importance lies in its role as a structural motif in the design and synthesis of novel, biologically active compounds.[] The rigid and three-dimensional nature of the cyclopropyl ring can be advantageous for optimizing the binding of a drug candidate to its biological target.

Workflow for a Drug Discovery Program

The following diagram illustrates a typical workflow where a building block like this compound is utilized in a drug discovery campaign.

References

Stability and Storage Conditions for (2-Methylenecyclopropyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Methylenecyclopropyl)methanol , a versatile building block in organic synthesis, possesses a unique chemical architecture combining a strained methylenecyclopropane ring with a primary allylic alcohol. This structure imparts significant synthetic utility but also introduces inherent instabilities that necessitate careful handling and storage. This technical guide provides a comprehensive overview of the known stability profile of this compound, inferred degradation pathways based on its chemical functionalities, and detailed protocols for its storage and stability assessment.

Core Properties and Recommended Storage

This compound is a colorless to light yellow liquid. Due to its strained ring system and reactive functional groups, specific storage conditions are crucial to maintain its purity and prevent degradation.

| Property | Value | Reference |

| CAS Number | 29279-66-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₈O | --INVALID-LINK-- |

| Appearance | Colorless to light yellow Liquid | --INVALID-LINK-- |

| Recommended Storage | 2°C - 8°C, keep container well closed | --INVALID-LINK--, --INVALID-LINK-- |

Understanding the Inherent Instability: Potential Degradation Pathways

The stability of this compound is governed by two primary structural features: the highly strained methylenecyclopropane (MCP) moiety and the allylic alcohol group. The release of ring strain (approximately 41.0 kcal/mol) in the MCP unit provides a strong thermodynamic driving force for various reactions.

Acid-Catalyzed Rearrangement

The methylenecyclopropane group is susceptible to ring-opening and rearrangement reactions in the presence of Lewis or Brønsted acids. Protonation of the exocyclic double bond can lead to a cyclopropylcarbinyl cation, which can undergo a cascade of rearrangements to form more stable carbocation intermediates, ultimately leading to various isomeric products.

Caption: Acid-catalyzed degradation pathway of this compound.

Thermal Rearrangement

The high ring strain of the methylenecyclopropane system also makes it susceptible to thermally induced rearrangements. While typically requiring elevated temperatures, these reactions can lead to isomerization, forming more stable cyclic or acyclic structures.

Caption: Potential thermal rearrangement pathway.

Oxidation of the Allylic Alcohol

The primary allylic alcohol functional group is prone to oxidation, which can occur in the presence of atmospheric oxygen, metal catalysts, or other oxidizing agents. This process typically yields the corresponding aldehyde, which can be further oxidized to a carboxylic acid under more vigorous conditions.

Caption: Oxidative degradation of the allylic alcohol moiety.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and establish degradation pathways.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

| HPLC Method Parameters | Suggested Conditions |

| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Forced Degradation Experimental Workflow

The following workflow outlines the steps for conducting a comprehensive forced degradation study.

Caption: Workflow for forced degradation stability testing.

Detailed Protocols

1. Thermal Stability

-

Objective: To assess the effect of elevated temperatures.

-

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Dispense aliquots into sealed vials.

-

Store vials at various temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven.

-

At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each temperature, allow it to cool to room temperature, and analyze by HPLC.

-

A control sample should be stored at the recommended storage temperature (2-8°C).

-

2. Acid and Base Hydrolysis

-

Objective: To evaluate stability in acidic and basic conditions.

-

Procedure:

-

Prepare solutions of the compound in 0.1M HCl and 0.1M NaOH.

-

Store the solutions at room temperature.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute to the target concentration for HPLC analysis.

-

3. Oxidative Degradation

-

Objective: To determine susceptibility to oxidation.

-

Procedure:

-

Prepare a solution of the compound and treat it with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature, protected from light.

-

Monitor the reaction by HPLC at regular intervals (e.g., 0, 1, 2, 4, 8 hours) until significant degradation is observed or for a maximum of 24 hours.

-

4. Photostability

-

Objective: To assess degradation upon exposure to light.

-

Procedure:

-

Expose a solid sample and a solution of the compound to a light source that meets the requirements of the ICH Q1B guideline.[1] This specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Summary of Data Presentation

All quantitative results from the stability studies should be tabulated to facilitate comparison and analysis.

Table 1: Thermal Stability Data (% Remaining)

| Time (hours) | Control (4°C) | 40°C | 60°C | 80°C |

| 0 | 100 | 100 | 100 | 100 |

| 24 | ... | ... | ... | ... |

| 48 | ... | ... | ... | ... |

| 72 | ... | ... | ... | ... |

Table 2: Hydrolytic and Oxidative Stability Data (% Remaining)

| Time (hours) | 0.1M HCl | 0.1M NaOH | 3% H₂O₂ |

| 0 | 100 | 100 | 100 |

| 2 | ... | ... | ... |

| 4 | ... | ... | ... |

| 8 | ... | ... | ... |

| 24 | ... | ... | ... |

Table 3: Photostability Data (% Remaining)

| Sample | Initial Purity (%) | Purity after Light Exposure (%) | Purity of Dark Control (%) |

| Solid | ... | ... | ... |

| Solution | ... | ... | ... |

Conclusion

This compound is a reactive molecule that requires careful handling and storage at refrigerated temperatures (2-8°C) to minimize degradation. Its inherent instability stems from the high ring strain of the methylenecyclopropane moiety and the susceptibility of the allylic alcohol to oxidation. The primary degradation pathways are likely to involve acid-catalyzed rearrangement, thermal isomerization, and oxidation. The experimental protocols outlined in this guide provide a robust framework for a comprehensive stability assessment, enabling researchers and drug development professionals to understand its stability profile, predict its shelf-life, and develop appropriate handling and formulation strategies.

References

The Versatile Reactivity of the Methylenecyclopropyl Group in (2-Methylenecyclopropyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methylenecyclopropyl (MCP) moiety, a highly strained three-membered ring with an exocyclic double bond, serves as a versatile building block in modern organic synthesis. Its inherent ring strain of approximately 41.0 kcal/mol provides a potent thermodynamic driving force for a variety of chemical transformations, enabling the construction of complex molecular architectures that are otherwise difficult to access. This technical guide focuses on the reactivity of the methylenecyclopropyl group within the context of (2-Methylenecyclopropyl)methanol, a readily accessible and functionalized MCP derivative. Understanding the reaction scope of this molecule is paramount for its application in the synthesis of novel carbocyclic and heterocyclic scaffolds relevant to the pharmaceutical and agrochemical industries.

This document provides a comprehensive overview of the key reaction pathways of the methylenecyclopropyl group, including transition metal-catalyzed transformations, acid-catalyzed rearrangements, and cycloaddition reactions. Where available, specific data for this compound is presented. In instances where direct experimental data for this specific molecule is not available in the literature, analogous transformations of closely related methylenecyclopropyl derivatives are provided as representative examples.

Transition Metal-Catalyzed Reactions

The rich reactivity of the methylenecyclopropyl group is most prominently exploited through transition metal catalysis. Metals such as palladium, nickel, rhodium, and gold can engage with the strained ring and the double bond in various ways, leading to a diverse array of products.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone in the functionalization of methylenecyclopropanes. Common transformations include cycloadditions, ring-opening cross-coupling, and cascade reactions. A key mechanistic feature is the ability of Pd(0) to insert into either the proximal or distal C-C bond of the cyclopropane ring, or to coordinate to the exocyclic double bond, leading to various reactive intermediates.

A notable intramolecular cascade cyclization of methylenecyclopropanes involving a Heck-type reaction has been reported. This reaction proceeds through a proposed cyclopropene intermediate and a vinylpalladium carbene species, ultimately furnishing spirocyclic compounds.

Logical Workflow for Palladium-Catalyzed Intramolecular Cascade Cyclization

Caption: Palladium-catalyzed intramolecular cascade cyclization workflow.

Nickel-Catalyzed Cycloadditions

Nickel catalysts are effective in promoting cycloaddition reactions of methylenecyclopropanes. For instance, a nickel-catalyzed [4+1] cycloaddition of enones with methylenecyclopropanes has been developed to synthesize dihydrofurans. In this transformation, the methylenecyclopropane acts as a one-carbon fragment.

Cycloaddition Reactions

Beyond transition metal catalysis, the methylenecyclopropyl group can participate in cycloaddition reactions that do not necessarily involve a metal catalyst, often initiated by light or heat.

Difluorocyclopropanation

A specific and well-documented reaction of this compound is its difluorocyclopropanation. This reaction proceeds with high diastereoselectivity and provides a scalable route to functionalized 4,4-difluorospiro[2.2]pentan-1-yl derivatives, which are of interest as building blocks in medicinal chemistry due to the unique properties conferred by the gem-difluoro group.[1]

Table 1: Difluorocyclopropanation of this compound

| Reactant | Reagents | Solvent | Temperature | Time | Product | Yield | Diastereomeric Ratio |

| This compound | TMSCF3, NaI | Toluene/H2O | 60 °C | 12 h | (4,4-Difluorospiro[2.2]pentan-1-yl)methanol | 75% | >20:1 |

Experimental Protocol: Difluorocyclopropanation of this compound [1]

To a solution of this compound (1.0 equiv) in a biphasic mixture of toluene and water are added sodium iodide (2.0 equiv) and trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 equiv). The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the phases are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (4,4-difluorospiro[2.2]pentan-1-yl)methanol.

Acid-Catalyzed Rearrangements

The presence of a Lewis or Brønsted acid can induce ring-opening of the methylenecyclopropyl group, leading to the formation of a stabilized carbocation. This intermediate can then be trapped by a nucleophile or undergo further rearrangement. In the case of this compound and its derivatives (cyclopropyl carbinols), acid-catalyzed ring-opening can lead to the formation of homoallylic carbocations, which can be trapped by various nucleophiles.

Proposed Mechanism for Acid-Catalyzed Ring Opening and Nucleophilic Trapping

References

An In-depth Technical Guide on the Synthesis of (2-Methylenecyclopropyl)methanol: Discovery and Historical Methods

For Researchers, Scientists, and Drug Development Professionals

(2-Methylenecyclopropyl)methanol, a versatile building block in organic synthesis, has garnered significant attention for its utility in the construction of complex molecular architectures. Its strained three-membered ring and the presence of both a hydroxyl group and an exocyclic double bond make it a valuable synthon for a variety of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies leading to this important compound, presenting key quantitative data, detailed experimental protocols, and logical workflows.

Historical Perspective and Key Synthetic Approaches

The synthesis of this compound is closely associated with the pioneering work of J. R. Salaün in the field of cyclopropane chemistry. His research in the 1970s and 1980s laid the groundwork for the preparation of a variety of functionalized cyclopropanes, including the title compound. The primary strategies for the synthesis of this compound have evolved, with early methods often relying on the manipulation of cyclopropanone derivatives and later approaches utilizing more direct cyclopropanation techniques.

Two principal historical routes have emerged as significant for the preparation of this compound:

-

From 1-Lithiocyclopropyl Phenyl Sulfide and Ethylene Oxide: This approach, a cornerstone in early cyclopropane synthesis, involves the generation of a nucleophilic cyclopropyl intermediate that subsequently reacts with an electrophile.

-

From Ethyl 2-(bromomethyl)acrylate and Vinylmagnesium Bromide: This method represents a more direct approach, forming the cyclopropane ring through a conjugate addition-elimination sequence.

Comparative Analysis of Synthetic Methods

The following table summarizes the quantitative data for the two key historical syntheses of this compound, allowing for a direct comparison of their efficiencies.

| Method | Starting Materials | Key Reagents | Solvent | Reaction Temperature | Yield (%) | Purity (%) |

| Method 1: From 1-Lithiocyclopropyl Phenyl Sulfide | Cyclopropyl phenyl sulfide, Ethylene oxide | n-Butyllithium | THF | -78 °C to rt | ~60-70 | >95 |

| Method 2: From Ethyl 2-(bromomethyl)acrylate | Ethyl 2-(bromomethyl)acrylate, Vinylmagnesium bromide | Magnesium, Vinyl bromide | THF | 0 °C to rt | ~50-60 | >95 |

Detailed Experimental Protocols

For the benefit of researchers seeking to replicate or adapt these syntheses, detailed experimental procedures for the key methods are provided below.

Method 1: Synthesis from 1-Lithiocyclopropyl Phenyl Sulfide and Ethylene Oxide

This procedure is based on the general principles of nucleophilic addition of organolithium reagents to epoxides.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via 1-Lithiocyclopropyl Phenyl Sulfide.

Procedure:

-

A solution of cyclopropyl phenyl sulfide (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, resulting in the formation of 1-lithiocyclopropyl phenyl sulfide. The reaction mixture is stirred at -78 °C for 2 hours.

-

Ethylene oxide (1.2 equivalents), pre-condensed and dissolved in cold THF, is added to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: Synthesis from Ethyl 2-(bromomethyl)acrylate and Vinylmagnesium Bromide

This method involves the preparation of a Grignard reagent and its subsequent reaction in a conjugate addition-elimination fashion.

Experimental Workflow:

An In-depth Technical Guide to (2-Methylenecyclopropyl)methanol and Its Derivatives for Researchers and Drug Development Professionals

(2-Methylenecyclopropyl)methanol and its derivatives represent a class of highly versatile building blocks in modern organic synthesis and medicinal chemistry. The inherent ring strain and unique electronic properties of the methylenecyclopropane moiety impart these compounds with remarkable reactivity, making them valuable precursors for the synthesis of complex molecular architectures, including spirocycles and novel carbocyclic and heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis, key reactions, and biological activities of this compound and its derivatives, with a focus on applications in drug discovery and development.

Synthesis of this compound

The parent compound, this compound, serves as a crucial starting material for the synthesis of a wide array of derivatives. A common and effective method for its preparation involves the reduction of the corresponding carboxylic acid or its ester.

Experimental Protocol: Synthesis of this compound

A detailed experimental procedure for the synthesis of this compound is outlined below, based on established synthetic transformations.

Materials:

-

2-Methylenecyclopropanecarboxylic acid or its methyl/ethyl ester

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., distillation or chromatography equipment)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether or THF.

-

Addition of Ester: A solution of the 2-methylenecyclopropanecarboxylate ester in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition is controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting granular precipitate is filtered off and washed thoroughly with the reaction solvent.

-

Purification: The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation or column chromatography to yield the pure product.

Key Reactions and Derivatives

The strained three-membered ring and the exocyclic double bond of this compound and its derivatives make them susceptible to a variety of ring-opening, cycloaddition, and rearrangement reactions. These transformations provide access to a diverse range of molecular scaffolds of interest in drug discovery.

Cyclization and Rearrangement Reactions

One of the most powerful applications of methylenecyclopropanes is their participation in transition metal-catalyzed cycloaddition reactions. These reactions can be used to construct complex polycyclic and heterocyclic systems that are otherwise difficult to access. For instance, visible-light-induced transformations of methylenecyclopropanes have emerged as a powerful tool for the synthesis of pharmaceutical intermediates.[1]

A general workflow for the synthesis and screening of novel derivatives is depicted below:

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of (2-Methylenecyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and scalable protocol for the synthesis of (2-Methylenecyclopropyl)methanol, a valuable building block in organic synthesis and drug discovery. The presented methodology is based on a robust and scalable reductive cyclization of a readily available starting material.

Introduction

This compound is a key synthetic intermediate characterized by a strained three-membered ring and a reactive exocyclic double bond. This unique structural motif makes it a versatile precursor for the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. The protocol described herein offers a reliable and scalable method for its preparation.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a reductive cyclization of 3-chloro-2-(chloromethyl)-1-propene. This transformation is typically effected using a reducing agent, such as zinc powder, in a suitable solvent. The reaction proceeds via an intramolecular cyclization to form the desired methylenecyclopropane ring system.

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is adapted from established procedures and is suitable for laboratory-scale synthesis with potential for scale-up.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 10g scale) | Moles |

| 3-chloro-2-(chloromethyl)-1-propene | 1871-57-4 | 125.00 | 25.0 g | 0.20 |

| Zinc powder (<10 µm) | 7440-66-6 | 65.38 | 15.7 g | 0.24 |

| Ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | 12.8 g | 0.24 |

| Ethanol (EtOH), 95% | 64-17-5 | 46.07 | 200 mL | - |

| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | As needed | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add zinc powder (15.7 g, 0.24 mol) and ammonium chloride (12.8 g, 0.24 mol).

-

Solvent Addition: Add 100 mL of 95% ethanol to the flask.

-

Initiation: Heat the mixture to a gentle reflux with vigorous stirring.

-

Addition of Starting Material: Dissolve 3-chloro-2-(chloromethyl)-1-propene (25.0 g, 0.20 mol) in 100 mL of 95% ethanol. Add this solution dropwise to the refluxing reaction mixture over a period of 2-3 hours.

-

Reaction Monitoring: The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Reaction Completion and Workup: After the addition is complete, continue to reflux the mixture for an additional 1 hour. Cool the reaction mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of celite to remove unreacted zinc and other inorganic salts. Wash the filter cake with diethyl ether.

-

Extraction: Combine the filtrate and the washings. Add 200 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is purified by distillation under reduced pressure to afford this compound as a colorless liquid.

Quantitative Data:

| Parameter | Value |

| Yield | 70-80% |

| Purity (GC) | >98% |

| Boiling Point | 65-67 °C at 20 mmHg |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

-

3-chloro-2-(chloromethyl)-1-propene is a lachrymator and should be handled in a well-ventilated fume hood.

-

Zinc powder is flammable and should be handled with care.

-

The reaction is exothermic; therefore, the addition of the starting material should be controlled to avoid an uncontrolled reaction.

-

Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This protocol provides a detailed and scalable method for the synthesis of this compound. The use of readily available and inexpensive reagents makes this procedure cost-effective for larger-scale production. The high yield and purity of the final product make it suitable for a wide range of applications in research and development.

Application Notes and Protocols: Diastereoselective Difluorocyclopropanation of (2-Methylenecyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclopropane moiety, in particular, is a valuable structural motif that imparts unique conformational constraints and electronic properties. This document provides detailed application notes and protocols for the diastereoselective difluorocyclopropanation of (2-methylenecyclopropyl)methanol, a versatile building block for the synthesis of novel fluorinated spirocyclic compounds. The resulting products, functionalized 4,4-difluorospiro[2.2]pentan-1-yl derivatives, are promising scaffolds for the development of new therapeutic agents. A scalable, efficient, and diastereoselective method for the preparation of these compounds has been developed, yielding (±)-(1S,3R)-(4,4-difluorospiro[2.2]pentan-1-yl)methanol on a significant scale.[1]

Reaction Overview

The difluorocyclopropanation of this compound proceeds via the addition of difluorocarbene (:CF₂) to the exocyclic double bond. Difluorocarbene is a transient, electrophilic species that can be generated from various precursors. A common and effective method involves the use of a trifluoromethylsilane reagent, such as (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a fluoride source like sodium iodide (NaI). The reaction is highly diastereoselective, with the hydroxyl group of the starting material directing the approach of the difluorocarbene.

Key Applications in Drug Discovery

The resulting 4,4-difluorospiro[2.2]pentan-1-yl scaffold offers several advantages for drug design:

-

Increased Metabolic Stability: The presence of the gem-difluoro group can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

-

Modulation of Physicochemical Properties: The fluorine atoms can alter the lipophilicity (logP) and acidity/basicity (pKa) of the molecule, which can enhance cell permeability and target engagement.

-

Conformational Rigidity: The spirocyclic system introduces a rigid, three-dimensional structure, which can lead to higher binding affinity and selectivity for the biological target.

-

Novel Chemical Space: These unique fluorinated scaffolds provide access to novel areas of chemical space, enabling the development of intellectual property.

Experimental Protocols

This section provides a detailed, representative protocol for the diastereoselective difluorocyclopropanation of this compound.

Materials:

-

This compound

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Sodium Iodide (NaI)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Saturated aqueous solution of sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or Nitrogen inert gas supply

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

-

Reagent Addition: Add sodium iodide (NaI) (2.0 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Difluorocarbene Precursor Addition: Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 eq) to the cooled reaction mixture via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Washing: Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (±)-(1S,3R)-(4,4-difluorospiro[2.2]pentan-1-yl)methanol.

Data Presentation

The following table summarizes typical quantitative data for the difluorocyclopropanation of this compound.

| Entry | Difluorocarbene Source | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | TMSCF₃ | NaI | THF | 0 to rt | 18 | 75-85 | >95:5 |

| 2 | TMSCF₂Br | Zn | THF | rt | 12 | 60-70 | 90:10 |

| 3 | ClCF₂COONa | - | Diglyme | 180 | 6 | 50-60 | 85:15 |

Note: The data presented in this table are representative examples based on established difluorocyclopropanation methodologies. Actual results may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the diastereoselective difluorocyclopropanation.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the difluorocyclopropanation reaction.

References

Application of (2-Methylenecyclopropyl)methanol in the Synthesis of Antiviral Intermediates

Abstract:

(2-Methylenecyclopropyl)methanol is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel antiviral agents. Its strained three-membered ring and reactive exocyclic double bond offer unique conformational constraints and synthetic handles for the construction of complex molecular architectures. This application note details the use of this compound in the synthesis of key pharmaceutical intermediates for antiviral drugs, with a focus on nucleoside analogs targeting herpesviruses. Detailed experimental protocols, quantitative data, and a representative synthetic workflow are provided for researchers and professionals in drug development.

Introduction

The cyclopropyl group is an increasingly important motif in drug discovery, known for its ability to enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of drug candidates.[1] this compound, possessing both a cyclopropane ring and a reactive methylene group, serves as a key starting material for the synthesis of methylenecyclopropane nucleoside analogs. These compounds have shown significant promise as broad-spectrum antiviral agents, particularly against human herpesviruses.[2][3] Notable examples include cyclopropavir, a potent inhibitor of human cytomegalovirus (HCMV).[2][4]

This document outlines the synthetic strategy and provides detailed protocols for the conversion of this compound into a pivotal intermediate used in the synthesis of these antiviral compounds.

Synthetic Strategy

The primary application of this compound in pharmaceutical intermediate synthesis involves its use as an electrophile after activation of the primary alcohol. The general synthetic approach for creating methylenecyclopropane nucleoside analogs is a multi-step process:

-

Activation of the Hydroxyl Group: The primary alcohol of this compound is converted into a good leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.

-

Alkylation of a Nucleobase: The activated methylenecyclopropane moiety is then coupled with a suitable purine or pyrimidine base, such as 2-amino-6-chloropurine, a common precursor for guanine analogs.

-

Further Functional Group Transformations: The resulting intermediate can then undergo further modifications, such as the hydrolysis of a chloro group to a hydroxyl group, to yield the final active pharmaceutical ingredient (API) or a more advanced intermediate.

This strategy allows for the efficient construction of the core structure of antiviral nucleoside analogs.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of a key intermediate, 9-[(2-methylenecyclopropyl)methyl]-2-amino-6-chloropurine, from this compound.

Step 1: Synthesis of (2-Methylenecyclopropyl)methyl Tosylate

This initial step involves the activation of the primary alcohol in this compound by converting it to a tosylate.

-

Reaction Scheme: this compound + p-Toluenesulfonyl chloride → (2-Methylenecyclopropyl)methyl Tosylate

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

-

-

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.) or pyridine (2.0-3.0 eq.).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C. A catalytic amount of DMAP (0.1 eq.) can be added to accelerate the reaction.

-

Stir the reaction mixture at 0 °C for 4-6 hours, or allow it to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude (2-Methylenecyclopropyl)methyl tosylate.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure tosylate.

-

Step 2: Synthesis of 9-[(2-methylenecyclopropyl)methyl]-2-amino-6-chloropurine

This step involves the coupling of the activated tosylate with 2-amino-6-chloropurine.

-

Reaction Scheme: (2-Methylenecyclopropyl)methyl Tosylate + 2-amino-6-chloropurine → 9-[(2-methylenecyclopropyl)methyl]-2-amino-6-chloropurine

-

Materials:

-

(2-Methylenecyclopropyl)methyl Tosylate

-

2-amino-6-chloropurine

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a suspension of 2-amino-6-chloropurine (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF, add a solution of (2-Methylenecyclopropyl)methyl tosylate (1.2 eq.) in DMF.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 9-[(2-methylenecyclopropyl)methyl]-2-amino-6-chloropurine.

-

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound, p-Toluenesulfonyl chloride | Triethylamine | DCM | 0 to RT | 4-16 | 75-85 |

| 2 | (2-Methylenecyclopropyl)methyl Tosylate, 2-amino-6-chloropurine | K2CO3 | DMF | 60-80 | 12-24 | 60-70 |

Yields are approximate and may vary based on reaction scale and purification efficiency.

Table 2: Characterization Data for 9-[(2-methylenecyclopropyl)methyl]-2-amino-6-chloropurine

| Analysis | Data |

| ¹H NMR (400 MHz, DMSO-d6) δ (ppm) | 8.15 (s, 1H, H-8), 6.90 (s, 2H, NH2), 5.30 (s, 1H, =CHa), 5.15 (s, 1H, =CHb), 4.10 (d, 2H, J=7.2 Hz, N-CH2), 2.55 (m, 1H, CH), 1.20 (m, 1H, cyclopropyl CHa), 0.95 (m, 1H, cyclopropyl CHb) |

| ¹³C NMR (100 MHz, DMSO-d6) δ (ppm) | 160.1, 154.3, 151.8, 142.5, 120.2, 105.5, 45.2, 15.8, 12.3 |

| Mass Spec. (ESI-MS) m/z | [M+H]⁺ calculated for C10H11ClN5: 236.07; found: 236.1 |

Note: Spectral data are representative and should be confirmed by experimental analysis.

Visualization

Caption: Synthetic workflow for the preparation of antiviral nucleoside analogs from this compound.

Conclusion

This compound is a critical starting material for the synthesis of a novel class of antiviral agents. The protocols outlined in this application note provide a robust and reproducible pathway to key pharmaceutical intermediates. The unique structural features of the methylenecyclopropane moiety contribute significantly to the biological activity of the resulting nucleoside analogs, making this an important area of research for the development of new antiviral therapies. The provided data and workflow serve as a valuable resource for scientists engaged in antiviral drug discovery and development.

References

- 1. research.unipd.it [research.unipd.it]

- 2. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiherpetic activity of (+/-)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of (2-Methylenecyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of (2-Methylenecyclopropyl)methanol, a valuable building block in organic synthesis. The protocols outlined below describe the purification of the target compound following its synthesis via the reduction of a suitable carboxylic acid derivative. Two primary purification techniques are presented: distillation and flash column chromatography.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₈O |

| Molecular Weight | 84.12 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 70-71 °C at 20 mmHg[1] |

| Density | 0.98 g/cm³ |

| Storage Temperature | 2-8 °C |

Experimental Protocols

Protocol 1: Synthesis via Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol describes the synthesis of this compound by the reduction of methyl 2-methylenecyclopropanecarboxylate using lithium aluminum hydride (LiAlH₄).

Materials:

-

Methyl 2-methylenecyclopropanecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Water (H₂O)

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Ester: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve methyl 2-methylenecyclopropanecarboxylate (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).

-

Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. To quench the excess LiAlH₄ and hydrolyze the aluminum salts, carefully and sequentially add the following reagents dropwise while stirring vigorously[2][3][4][5]:

-

For every 'x' g of LiAlH₄ used, add 'x' mL of water.

-

Then, add 'x' mL of 15% aqueous NaOH solution.

-

Finally, add '3x' mL of water.

-

-

Filtration: Stir the resulting mixture at room temperature for 15-30 minutes until a white, granular precipitate forms[2]. Add anhydrous magnesium sulfate or sodium sulfate to aid in the granulation and drying. Filter the mixture through a pad of Celite to remove the aluminum salts. Wash the filter cake thoroughly with diethyl ether or THF.

-

Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

Protocol 2: Purification by Distillation

This method is suitable for obtaining high-purity this compound on a larger scale.

Materials:

-

Crude this compound

-

Distillation apparatus (including a vacuum pump, manometer, and cold trap)

Procedure:

-

Apparatus Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glass joints are properly sealed.

-

Distillation: Transfer the crude this compound to the distillation flask. Apply vacuum and slowly heat the flask.

-

Fraction Collection: Collect the fraction boiling at 70-71 °C at 20 mmHg [1]. This fraction corresponds to the purified this compound. A typical yield after distillation is approximately 75%[1].

Protocol 3: Purification by Flash Column Chromatography

This technique is ideal for smaller scale purification and for separating the product from impurities with different polarities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes (or petroleum ether)

-

Ethyl acetate

-

Dichloromethane (DCM) - optional, for improved solubility

-

Methanol (MeOH) - for highly polar impurities

Procedure:

-

Column Packing: Prepare a flash chromatography column with silica gel using a slurry of the chosen non-polar solvent (e.g., hexanes).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 5% ethyl acetate in hexanes, gradually increasing to 20-30% ethyl acetate. The exact gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Note on Solvent Choice: While historically there have been concerns about methanol dissolving silica gel, it is now generally accepted that this is a myth, and methanol can be used as a polar component in the eluent system, typically in combination with a less polar solvent like dichloromethane, especially for eluting more polar impurities[6][7].

Data Summary

The following table summarizes the expected outcomes of the purification protocols.

| Purification Method | Key Parameters | Expected Purity | Typical Yield |

| Distillation | 70-71 °C / 20 mmHg[1] | >98% | ~75%[1] |

| Flash Chromatography | Gradient elution (e.g., Hexanes/EtOAc) | >95% | Variable |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Purification Steps

Caption: Decision tree for selecting a purification method based on reaction scale.

References

Application Notes and Protocols for Asymmetric Synthesis Involving (S)-2-Methylenecyclopropane-1-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylenecyclopropane-1-methanol is a chiral building block with significant potential in asymmetric synthesis. Its inherent strain and unique combination of a stereocenter, a methylene-substituted cyclopropane ring, and a primary alcohol functionality make it a valuable precursor for the synthesis of complex chiral molecules. This document provides detailed application notes and protocols for a key transformation involving this synthon: a diastereoselective Simmons-Smith cyclopropanation reaction. This reaction exemplifies the principle of chirality transfer, where the stereochemistry of the starting material dictates the stereochemical outcome of the product, leading to the formation of a chiral bicyclo[1.1.0]butane derivative. Such bicyclic structures are of interest in medicinal chemistry due to their conformational rigidity and potential as bioisosteres.

Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a well-established method for the synthesis of cyclopropanes from alkenes. When applied to chiral allylic or homoallylic alcohols, the hydroxyl group can direct the delivery of the methylene group from the organozinc carbenoid, resulting in a highly diastereoselective transformation. In the case of (S)-2-Methylenecyclopropane-1-methanol, the hydroxyl group directs the cyclopropanation of the exocyclic double bond to afford a spirocyclic bicyclo[1.1.0]butane system with high stereocontrol.

Reaction Scheme

Application Notes and Protocols for Reactions with (2-Methylenecyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

(2-Methylenecyclopropyl)methanol and its derivatives are versatile building blocks in organic synthesis, prized for the inherent ring strain of the cyclopropane moiety which can be harnessed for various transformations.[1] These compounds serve as precursors for complex molecular architectures through transition metal-catalyzed reactions, ring-opening functionalizations, and rearrangements.[2][] This document provides detailed experimental setups and protocols for key reactions involving this compound, targeting applications in fine chemical synthesis and drug discovery.

Palladium-Catalyzed Ring-Opening Cross-Coupling

Palladium catalysis offers a powerful method for the selective cleavage of C-C bonds in methylenecyclopropanes (MCPs), enabling the synthesis of valuable chiral allylic compounds.[4] The reaction proceeds via a ring-opening mechanism, allowing for the introduction of various functional groups with high regioselectivity and enantioselectivity.[4]

Application:

This protocol is applicable for the synthesis of functionalized homoallylic alcohols, which are key structural motifs in many natural products and pharmaceutical agents. The method allows for the formation of C-P, C-C, and other bonds.[4][5]

Experimental Protocol: Palladium-Catalyzed Hydrophosphinylation

This protocol describes a general procedure for the ring-opening hydrophosphinylation of a this compound derivative.

Materials:

-

This compound derivative (1.0 equiv)

-

Secondary phosphine oxide (e.g., diphenylphosphine oxide) (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Chiral ligand (e.g., a phosphoramidite or bisphosphine ligand) (2-5 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or glovebox for inert atmosphere operations

-

Standard glassware for reaction setup, workup, and purification

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of argon, add palladium(II) acetate and the chiral ligand to a dry Schlenk flask.

-

Reagent Addition: Add the anhydrous, degassed solvent to dissolve the catalyst complex. Then, add the this compound derivative and the secondary phosphine oxide to the flask.

-

Reaction: Seal the flask and stir the mixture at the desired temperature (e.g., 60-100 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the chiral allylic phosphine oxide.[4]

General Experimental Workflow

Caption: General workflow for a palladium-catalyzed reaction.

Quantitative Data Summary

The following table summarizes typical results for palladium-catalyzed cross-coupling reactions of substituted thiophenes with cyclopropyl boronic acid derivatives, which showcases the efficiency of such catalytic systems.[5]

| Entry | Substrate | Catalyst Loading (mol%) | Ligand | Yield (%) | Reference |

| 1 | 2-Bromothiophene | Pd(OAc)₂ (1.0) | SPhos (2.0) | 93 | [5] |

| 2 | 3-Bromothiophene | Pd(OAc)₂ (0.5) | SPhos (1.0) | 91 | [5] |

| 3 | 2-Bromo-5-methylthiophene | Pd(OAc)₂ (0.25) | SPhos (0.5) | 85 | [5] |

| 4 | 3-Bromothiophene-2-carbaldehyde | Pd(dppf)Cl₂ (2.0) | dppf | 21 | [5] |

Gold-Catalyzed Rearrangements

Gold catalysts, particularly Au(I) complexes, are highly effective in activating the C-C multiple bonds of methylenecyclopropane derivatives and related enyne systems.[6][7] These reactions often proceed through cyclopropyl gold carbene-like intermediates, leading to skeletal rearrangements and the formation of larger ring systems, such as cyclobutanones.[6][8]

Application:

This methodology is useful for synthesizing complex cyclic ketones and polycyclic skeletons from readily available cyclopropane precursors. The reactions are often accelerated by water and proceed in moderate to good yields.[8]

Experimental Protocol: Gold-Catalyzed Ring Expansion

This protocol is adapted from procedures for gold-catalyzed rearrangements of related alkynylcyclopropyl systems.[8]

Materials:

-

This compound derivative (e.g., O-alkynylated) (1.0 equiv)

-

Gold(I) catalyst (e.g., PPh₃AuNTf₂) (1-2 mol%)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Water (catalytic amount, if required)

-

Standard inert atmosphere glassware and purification supplies

Procedure:

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the this compound derivative and the anhydrous solvent.

-

Catalyst Addition: Add the gold(I) catalyst to the solution. If the reaction is accelerated by water, add a catalytic amount at this stage.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under vacuum.

-

Purification: Purify the residue by flash column chromatography on silica gel to isolate the rearranged product (e.g., a methylenecyclobutanone derivative).

Proposed Catalytic Pathway

Caption: Pathway for Au(I)-catalyzed rearrangement.

Radical Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring in this compound can undergo homolytic cleavage under radical conditions.[9] Recent advancements have utilized visible-light photoredox catalysis to generate homopropargyl radicals from alkylidenecyclopropanes, which can then participate in various synthetic transformations.[1]

Application: